2-(3-chlorophenyl)ethanesulfonyl Chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUXISISBUJADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374030 | |
| Record name | 2-(3-chlorophenyl)ethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728919-59-3 | |
| Record name | 2-(3-chlorophenyl)ethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 728919-59-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 3 Chlorophenyl Ethanesulfonyl Chloride
Advanced Strategies for the Chlorosulfonation of 2-(3-chlorophenyl)ethane Derivatives
Direct chlorosulfonation of the ethylbenzene (B125841) side chain presents a formidable challenge due to the propensity for electrophilic substitution on the aromatic ring. Consequently, advanced strategies often involve the introduction of a sulfur-containing functional group at the desired position, which is then converted to the sulfonyl chloride.
Optimization of Reaction Conditions for Preparative Scale Synthesis
For the large-scale production of 2-(3-chlorophenyl)ethanesulfonyl chloride, optimization of reaction conditions is paramount to ensure high yield, purity, and safety. A common route involves the oxidative chlorosulfonation of S-alkyl isothiourea salts, which are readily prepared from the corresponding alkyl halides. In a typical procedure, 2-(3-chlorophenyl)ethyl halide is reacted with thiourea (B124793) to form the S-[2-(3-chlorophenyl)ethyl]isothiourea salt. This intermediate is then subjected to oxidative chlorosulfonation.
Key parameters for optimization in this process include the choice of oxidizing and chlorinating agents, solvent system, reaction temperature, and stoichiometry. For instance, the use of N-chlorosuccinimide (NCS) in the presence of an acid catalyst in a suitable solvent like acetonitrile (B52724) has been shown to be effective. organic-chemistry.org The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. Workup procedures are also critical for isolating the product in high purity and typically involve quenching of excess reagents and extraction.
| Parameter | Condition | Rationale |
| Chlorinating/Oxidizing Agent | N-Chlorosuccinimide (NCS) | Readily available, safer alternative to chlorine gas. |
| Solvent | Acetonitrile/Water | Provides good solubility for reactants and facilitates the reaction. |
| Temperature | 0-20 °C | Helps to control the exothermicity of the reaction and minimize side products. |
| Stoichiometry | Slight excess of NCS | Ensures complete conversion of the isothiourea salt. |
Investigations into Novel Reagents for Sulfonyl Chloride Formation
Research into novel reagents for the formation of sulfonyl chlorides aims to improve reaction efficiency, safety, and environmental impact. One area of investigation is the use of solid-supported reagents or catalysts that can be easily removed from the reaction mixture, simplifying purification. Another approach involves the use of milder and more selective oxidizing agents to minimize the formation of byproducts.
Recent advancements in sulfonyl chloride synthesis include the use of reagents like trichloroisocyanuric acid (TCCA) in combination with a chloride source, which can be a more economical and efficient alternative to NCS for certain substrates. organic-chemistry.org Furthermore, catalytic systems involving transition metals are being explored for the direct C-H sulfonation of alkyl chains, although this remains a challenging area of research.
Precursor Synthesis and Functionalization
The synthesis of this compound is heavily reliant on the availability of suitable precursors. The primary precursors are 3-chlorophenylethyl alcohols and halides, and derivatives of 3-chlorophenylacetic acid.
Routes to 3-Chlorophenylethyl Alcohols and Halides
3-Chlorophenylethyl alcohol can be synthesized through various methods. One common approach is the reduction of 3-chlorophenylacetic acid or its esters. Powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent are effective for this transformation. Alternatively, catalytic hydrogenation of 3-chlorophenylacetic acid esters over a suitable catalyst, such as copper chromite, can also yield the desired alcohol.
Once 3-chlorophenylethyl alcohol is obtained, it can be readily converted to the corresponding halides. For instance, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) will yield 1-(2-chloroethyl)-3-chlorobenzene and 1-(2-bromoethyl)-3-chlorobenzene, respectively. These halides are key intermediates for the subsequent introduction of the sulfur functionality.
| Starting Material | Reagent(s) | Product |
| 3-Chlorophenylacetic acid | 1. SOCl2, MeOH2. LiAlH4, THF | 2-(3-Chlorophenyl)ethanol |
| 2-(3-Chlorophenyl)ethanol | SOCl2 | 1-Chloro-3-(2-chloroethyl)benzene |
| 2-(3-Chlorophenyl)ethanol | PBr3 | 1-Bromo-3-(2-bromoethyl)benzene |
Derivatization of 3-Chlorophenylacetic Acid for Sulfonyl Chloride Precursors
3-Chlorophenylacetic acid serves as a versatile starting material. As mentioned, its primary derivatization route for this synthesis is reduction to 2-(3-chlorophenyl)ethanol. However, alternative derivatizations are also conceivable. For instance, conversion of the carboxylic acid to an amide, followed by a Hoffman rearrangement could potentially lead to 3-chlorophenylethylamine. This amine could then be a precursor for a Sandmeyer-type reaction to introduce a sulfonyl chloride group, although this is a more circuitous route.
A more direct, albeit challenging, approach would be the conversion of the carboxylic acid to a thioacid, which could then be oxidatively chlorinated. However, the reduction to the alcohol followed by conversion to a halide remains the most straightforward and commonly employed strategy.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. A key focus is the replacement of hazardous reagents and solvents with more environmentally benign alternatives.
The synthesis of sulfonyl chlorides from S-alkylisothiourea salts using N-chlorosuccinimide is considered a greener approach compared to traditional methods that use chlorine gas. organic-chemistry.org The byproduct of this reaction, succinimide (B58015), can be recovered and re-chlorinated to regenerate NCS, making the process more atom-economical.
Furthermore, the use of aqueous solvent systems or biodegradable solvents is being explored to reduce the reliance on volatile organic compounds (VOCs). For example, oxidative chlorination of thiols to sulfonyl chlorides has been successfully carried out in water using reagents like sodium dichloroisocyanurate dihydrate. Another green approach involves the use of oxone in water for the oxyhalogenation of thiols and disulfides to their corresponding sulfonyl chlorides. rsc.org These methods not only reduce the environmental footprint of the synthesis but also often simplify the workup and purification procedures.
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Recycling of succinimide byproduct to regenerate NCS. |
| Safer Solvents and Auxiliaries | Use of water or other green solvents in place of volatile organic compounds. |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials (long-term goal). |
| Reduce Derivatives | Preference for direct C-H functionalization methods where possible. |
| Catalysis | Development of catalytic methods to replace stoichiometric reagents. |
Solvent-Free or Reduced-Solvent Methodologies
The reduction or elimination of volatile organic solvents is a primary goal in green chemistry to minimize environmental impact and improve process safety. While specific solvent-free methods for the synthesis of this compound are not extensively documented in dedicated studies, principles from related transformations suggest viable approaches.
One potential route is the oxidative chlorination of the corresponding thiol, 2-(3-chlorophenyl)ethane-1-thiol. Traditionally, this reaction is performed in a solvent. However, advancements in reaction technology, such as the use of solid-supported oxidizing agents or performing the reaction under neat (solvent-free) conditions, could be applicable. For instance, microwave-assisted synthesis is a technique known to accelerate reaction rates and can often be conducted with minimal or no solvent. A hypothetical solvent-free approach could involve adsorbing the starting thiol onto a solid support like silica (B1680970) gel, which is then treated with a chlorinating agent.
Another approach involves the use of ionic liquids as recyclable reaction media that can also exhibit catalytic activity. While technically a solvent, their negligible vapor pressure classifies them as a greener alternative to volatile organic compounds.
The table below illustrates reaction conditions for related sulfonyl chloride syntheses that employ reduced-solvent or alternative media, suggesting potential pathways for this compound.
| Starting Material Type | Reagents | Conditions | Solvent/Medium | Yield (%) |
| S-Alkyl Isothiourea Salt | N-Chlorosuccinimide (NCS) | Acidic, Aqueous | Water | High |
| Styrene | Sulfuryl Chloride | 0 °C to Room Temp. | DMF | Quantitative |
| Thiol | Chlorine Gas | Dark, < 20 °C | Water | Not specified |
This table presents data from analogous reactions to indicate the feasibility of reduced-solvent methodologies.
Catalytic Approaches for Enhanced Selectivity and Yield
Catalysis is fundamental to modern organic synthesis for improving reaction efficiency, selectivity, and yield. For the synthesis of sulfonyl chlorides, including this compound, various catalytic strategies can be employed.
A common precursor for arylsulfonyl chlorides is an aniline (B41778) derivative, which can be converted to a diazonium salt and subsequently undergo a copper-catalyzed reaction with sulfur dioxide and a chloride source (a Sandmeyer-type reaction). organic-chemistry.org The use of a stable sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in the presence of a copper catalyst and HCl, provides a reliable method for this transformation. organic-chemistry.org This approach offers high functional group tolerance and typically results in good yields.
Transition metal catalysis, particularly with palladium or copper, is also pivotal in forming the carbon-sulfur bond. While often used to synthesize sulfones or sulfonamides directly, these catalytic systems can be adapted for the synthesis of sulfonyl chloride precursors. For example, a palladium/copper-catalyzed cross-coupling reaction could be envisioned to construct the 2-(3-chlorophenyl)ethyl framework before the introduction of the sulfonyl chloride group.
The table below summarizes catalytic conditions used in the synthesis of various sulfonyl compounds, highlighting the potential for enhanced selectivity and yield.
| Reaction Type | Catalyst | Reagents | Solvent | Key Benefit |
| Sandmeyer-type | Copper (CuCl) | Diazonium Salt, DABSO, HCl | Acetonitrile/Water | High Yield, Good Tolerance |
| Cross-Coupling | PdCl2/CuI/Ph3P | Propargylamine, Acyl Chloride | Not specified | C-C bond formation |
This table showcases catalytic systems that could be adapted for the efficient synthesis of this compound or its precursors.
Purification and Characterization Techniques Relevant to Synthetic Development
The isolation of pure this compound from a crude reaction mixture is critical. A multi-step purification process is often necessary to remove byproducts such as the corresponding sulfonic acid, unreacted starting materials, and residual reagents.
A robust method for purifying crude, liquid organosulfonyl chlorides involves a two-step process. google.com First, the crude product is scrubbed with an aqueous solution of hydrochloric acid to remove water-soluble impurities like sulfonic acids. google.com Following the separation of the aqueous layer, the organosulfonyl chloride is subjected to vacuum stripping. google.com During this step, an inert gas, such as nitrogen or argon, is swept over or through the liquid to facilitate the removal of volatile impurities like residual chlorine or mercaptans at a lower temperature, which minimizes thermal degradation of the product. google.com
For solid sulfonyl chlorides, recrystallization is a common and effective purification technique. The choice of solvent is crucial and is determined by the solubility of the sulfonyl chloride and its impurities. For this compound, carbon tetrachloride has been noted as a suitable recrystallization solvent. researchgate.net In cases where recrystallization is insufficient, silica gel column chromatography can be employed, using a non-polar eluent system such as a hexane/ethyl acetate (B1210297) mixture. researchgate.net
Once purified, the compound must be thoroughly characterized to confirm its identity and purity. The primary techniques used are:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectroscopy is used to verify the structure by identifying the distinct signals for the aromatic protons of the 3-chlorophenyl group and the two aliphatic methylene (B1212753) (-CH2-) groups of the ethyl chain. 13C NMR provides complementary information on the carbon skeleton.
Infrared (IR) Spectroscopy : This technique is used to identify the presence of the sulfonyl chloride functional group, which exhibits characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the ranges of 1370-1380 cm-1 and 1180-1190 cm-1, respectively.
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the exact mass to further validate the molecular formula. researchgate.net
These purification and characterization methods are essential for the development of a reliable synthetic protocol, ensuring the final product meets the required specifications for subsequent applications.
Reactivity and Reaction Mechanisms of 2 3 Chlorophenyl Ethanesulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
As an alkanesulfonyl chloride, 2-(3-chlorophenyl)ethanesulfonyl chloride readily reacts with nucleophiles at the electron-deficient sulfur center. These reactions typically proceed via nucleophilic substitution, where the chloride ion serves as a good leaving group. Such transformations are fundamental in organic synthesis for creating diverse sulfur-containing functional groups.
The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone method for the synthesis of sulfonamides. This reaction, often called sulfonylation of amines, is a robust and high-yield process. This compound is expected to react readily with various amines in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), which serves to neutralize the hydrogen chloride (HCl) byproduct. The general reaction involves the nitrogen nucleophile of the amine attacking the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of a stable S-N bond. princeton.eduorganic-chemistry.org This method is broadly applicable to aliphatic, aromatic, and heterocyclic amines. mit.edu
Table 1: Representative Amination Reactions This table presents expected products from the reaction of this compound with various amines under standard conditions (e.g., a non-nucleophilic base in an aprotic solvent).
| Amine Nucleophile | Structure | Product Name | Product Structure |
|---|---|---|---|
| Aniline (B41778) | N-phenyl-2-(3-chlorophenyl)ethanesulfonamide | ![]() | |
| Piperidine | 1-((2-(3-chlorophenyl)ethyl)sulfonyl)piperidine | ![]() | |
| Diethylamine | N,N-diethyl-2-(3-chlorophenyl)ethanesulfonamide | ![]() |
This compound reacts with oxygen nucleophiles like alcohols and phenols to form sulfonate esters. This process, analogous to acylation, involves the attack of the hydroxyl oxygen on the sulfonyl sulfur, displacing the chloride. youtube.com The reaction is typically conducted in the presence of a base (e.g., pyridine) to activate the alcohol and neutralize the HCl byproduct. youtube.com Sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. Etherification to form a sulfonyl ether (R-O-SO₂-R') is not a characteristic reaction of sulfonyl chlorides with alcohols; the product is invariably the sulfonate ester (R-SO₂-OR').
Table 2: Representative Sulfonate Esterification Reactions This table presents expected products from the reaction of this compound with various oxygen nucleophiles.
| Oxygen Nucleophile | Structure | Product Name | Product Structure |
|---|---|---|---|
| Methanol | Methyl 2-(3-chlorophenyl)ethanesulfonate | ![]() | |
| Phenol | Phenyl 2-(3-chlorophenyl)ethanesulfonate | ![]() | |
| tert-Butanol | tert-Butyl 2-(3-chlorophenyl)ethanesulfonate | ![]() |
In a reaction parallel to esterification, sulfonyl chlorides react with thiols (mercaptans) in a process known as thiolysis to yield sulfonothioates (thiosulfonates). The sulfur atom of the thiol acts as a soft nucleophile, attacking the sulfonyl sulfur to form an S-S bond and displace chloride. These reactions are also typically performed in the presence of a base. While less commonly documented, a similar reaction with selenols would be expected to produce sulfonoselenoates, leveraging the nucleophilicity of selenium.
Table 3: Representative Thiolysis Reactions This table presents expected products from the reaction of this compound with various sulfur nucleophiles.
| Sulfur Nucleophile | Structure | Product Name | Product Structure |
|---|---|---|---|
| Ethanethiol | S-Ethyl 2-(3-chlorophenyl)ethanesulfonothioate | ![]() | |
| Thiophenol | S-Phenyl 2-(3-chlorophenyl)ethanesulfonothioate | ![]() |
The mechanism of nucleophilic substitution at a tetracoordinate sulfur atom in sulfonyl chlorides has been a subject of extensive study. Two primary pathways are generally considered: a concerted, Sₙ2-like mechanism and a stepwise addition-elimination (A-E) mechanism. mdpi.comnih.gov
Concerted Sₙ2-type Mechanism: In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. The reaction proceeds through a single, trigonal bipyramidal transition state. For the solvolysis of most alkanesulfonyl and arenesulfonyl chlorides, a bimolecular nucleophilic substitution, believed to be concerted, is often the dominant pathway. nih.gov DFT studies of chloride exchange reactions in arenesulfonyl chlorides support a synchronous Sₙ2 mechanism. mdpi.com
Stepwise Addition-Elimination (A-E) Mechanism: This mechanism involves the initial formation of a pentacoordinate, trigonal bipyramidal intermediate. This intermediate then eliminates the leaving group in a second step to form the final product. While this pathway is plausible, for reactions with good leaving groups like chloride, the concerted Sₙ2 mechanism is often favored. mdpi.com
For alkanesulfonyl chlorides possessing α-hydrogens, such as this compound, a third mechanistic possibility exists, particularly under basic conditions: an elimination-addition pathway via a sulfene (B1252967) intermediate . nih.govacs.org In this E2-like process, a base removes a proton from the carbon adjacent to the sulfonyl group (the α-carbon), leading to the concerted elimination of HCl and the formation of a highly reactive sulfene (Ar-CH=SO₂). This sulfene is then rapidly trapped by any nucleophile present in the reaction mixture (e.g., water, alcohol, or amine) to give the final product. iupac.org The operative mechanism—direct substitution versus elimination-addition—can depend on factors such as the strength of the base, the nucleophile, the solvent, and the substrate structure. acs.org
Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Ring
While the sulfonyl chloride group is highly reactive toward nucleophiles, the aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) under specific conditions. masterorganicchemistry.com Such reactions require a strong electrophile, typically generated with a Lewis or Brønsted acid catalyst. Careful selection of reagents is necessary to avoid unwanted side reactions with the sulfonyl chloride moiety. The position of the incoming electrophile on the ring is determined by the combined directing effects of the two existing substituents.
The regiochemical outcome of an EAS reaction on the 1-[2-(chlorosulfonyl)ethyl]-3-chlorobenzene ring is governed by the electronic properties of the chloro and the 2-(ethanesulfonyl chloride) substituents.
Chloro Group (-Cl): The chlorine atom is a deactivating substituent, meaning it makes the ring less reactive towards electrophiles than benzene (B151609) itself. This is due to its strong electron-withdrawing inductive effect. However, it is an ortho-, para-director because the lone pairs on the chlorine can be donated via resonance, which preferentially stabilizes the cationic intermediates (sigma complexes) formed during attack at the ortho and para positions. youtube.comlibretexts.org In the 3-chloro-substituted ring, this group directs incoming electrophiles to positions 2, 4, and 6.
2-(Ethanesulfonyl chloride) Group (-CH₂CH₂SO₂Cl): This substituent is strongly deactivating due to the powerful electron-withdrawing inductive effect of the -SO₂Cl group, which is transmitted through the ethyl chain. Groups that deactivate the ring by induction or resonance and lack lone pairs on the atom attached to the ring are typically meta-directors. libretexts.org Therefore, this group directs incoming electrophiles to position 5.
Table 4: Analysis of Regioselectivity for Electrophilic Attack Analysis of the directing effects of the substituents on the available positions of the aromatic ring.
| Position | Relation to -CH₂CH₂SO₂Cl (C1) | Relation to -Cl (C3) | Combined Effect | Comment |
|---|---|---|---|---|
| C2 | ortho | ortho | Favored by -Cl; Disfavored by Sterics | Sterically hindered by two adjacent groups. |
| C4 | para | ortho | Favored by -Cl | One of the most likely positions for substitution. Activated by resonance from -Cl. |
| C5 | meta | meta | Favored by -CH₂CH₂SO₂Cl | Deactivated by inductive effects from both groups. Less likely to be substituted. |
| C6 | ortho | para | Favored by -Cl | Another likely position for substitution. Activated by resonance from -Cl. |
Based on this analysis, electrophilic attack is most likely to occur at positions C4 and C6, which are activated by the resonance-donating effect of the chloro substituent. A mixture of 4- and 6-substituted products would be the expected outcome, with the precise ratio depending on the specific electrophile and reaction conditions.
Influence of the Ethanelsulfonyl Chloride Group on Aromatic Reactivity
The reactivity of the 3-chlorophenyl ring in this compound towards electrophilic aromatic substitution (EAS) is dictated by the combined electronic effects of the chloro and the ethanesulfonyl chloride substituents.
The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group (EWG). masterorganicchemistry.com This withdrawal occurs through two primary mechanisms: a negative inductive effect (-I) due to the high electronegativity of the oxygen and chlorine atoms attached to the sulfur, and a resonance effect (-M or -R) where the sulfur can expand its octet, delocalizing electron density from the ring onto the sulfonyl oxygen atoms. masterorganicchemistry.comresearchgate.net The ethanesulfonyl chloride group (-CH₂CH₂SO₂Cl), being insulated by an ethyl bridge, exerts its strong deactivating influence primarily through the -I effect. This effect reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. masterorganicchemistry.com
Substituents that deactivate an aromatic ring are typically meta-directors (with the exception of halogens). ucalgary.cawikipedia.org Therefore, the ethanesulfonyl chloride group directs incoming electrophiles to the positions meta to itself (C5). The chlorine atom already present on the ring is also a deactivating group due to its -I effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect). ucalgary.cawikipedia.org
In this compound, the two groups have conflicting directing effects. The chlorine at C3 directs incoming electrophiles to the ortho positions (C2, C4) and the para position (C6). The ethanesulfonyl chloride group at C1 directs to the meta position (C5). The outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile, but generally, the powerful deactivating nature of both groups makes such reactions challenging.
| Substituent Group | Electronic Effect | Directing Influence |
| -Cl | -I > +M (Deactivating) | ortho, para |
| -CH₂CH₂SO₂Cl | -I (Strongly Deactivating) | meta |
Radical Reactions Involving the Sulfonyl Chloride Group
The sulfur-chlorine bond in the sulfonyl chloride moiety is susceptible to homolytic cleavage, enabling it to participate in a variety of radical reactions.
Under radical conditions, often initiated by heat, light, or a radical initiator, sulfonyl chlorides can undergo desulfonylation, which involves the extrusion of sulfur dioxide (SO₂). This process typically begins with the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical (R-SO₂•). This sulfonyl radical can then lose SO₂ to form a carbon-centered radical.
For this compound, this pathway would lead to the formation of a 2-(3-chlorophenyl)ethyl radical.
Mechanism of Radical Desulfonylation:
Initiation: Homolytic cleavage of the S-Cl bond to form a sulfonyl radical. Ar-CH₂CH₂-SO₂Cl → Ar-CH₂CH₂-SO₂• + Cl•
Propagation (Desulfonylation): Extrusion of stable sulfur dioxide gas to form an ethyl radical. Ar-CH₂CH₂-SO₂• → Ar-CH₂CH₂• + SO₂
Termination/Further Reaction: The resulting carbon-centered radical can participate in various radical reactions, such as hydrogen atom abstraction or addition to an unsaturated system.
This desulfonylation process is a key step in many synthetic transformations, allowing the sulfonyl group to be used as a "radical precursor" that can be removed tracelessly from the molecule. fiu.edu
Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. chemrxiv.org In this reaction, a radical is generated from a precursor (like a sulfonyl chloride) by a catalyst, adds to an alkene or alkyne, and the resulting radical intermediate is then quenched by abstracting an atom (typically a halogen) from the catalyst, thereby regenerating the active catalyst and forming the final product.
While specific examples using this compound are not prominent in the literature, sulfonyl chlorides, particularly fluoroalkylsulfonyl chlorides, are known to be effective radical precursors in copper-catalyzed, visible-light-induced ATRA reactions. nih.gov The general mechanism, applicable to this compound, would involve the catalytic generation of the 2-(3-chlorophenyl)ethanesulfonyl radical (ArCH₂CH₂SO₂•), which then adds across a π-system.
Generalized ATRA Mechanism with a Sulfonyl Chloride:
Catalyst: Typically a transition metal complex, e.g., Cu(I) or Ru(II). nih.govuva.nl
Alkene: An electron-deficient or unactivated alkene.
Process:
Catalyst(n) + ArCH₂CH₂SO₂Cl → Catalyst(n+1)-Cl + ArCH₂CH₂SO₂•
ArCH₂CH₂SO₂• + CH₂=CHR → ArCH₂CH₂SO₂CH₂-C•HR
ArCH₂CH₂SO₂CH₂-C•HR + Catalyst(n+1)-Cl → ArCH₂CH₂SO₂CH₂-CHRCl + Catalyst(n)
This process allows for the addition of the ArCH₂CH₂SO₂- group and a chlorine atom across the double bond of the alkene.
Transition Metal-Catalyzed Transformations of this compound
The presence of two distinct reactive sites, the C-Cl bond on the aromatic ring and the S-Cl bond in the sulfonyl chloride group, allows this compound and its derivatives to participate in a range of transition metal-catalyzed reactions.
The chloroarene moiety of the molecule is a suitable electrophile for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon bonds at the C3 position of the phenyl ring. The sulfonyl chloride group is generally stable under many standard cross-coupling conditions, allowing for selective reaction at the C-Cl bond. However, to avoid potential side reactions, the sulfonyl chloride is often first converted to a more robust sulfonamide or sulfone.
For instance, in Suzuki-Miyaura coupling, the C-Cl bond can be coupled with an organoboron reagent in the presence of a palladium catalyst and a base. Studies have shown that substrates containing both chloroarene and sulfone functionalities can be successfully coupled. nih.gov
| Coupling Reaction | Reagents | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂, Base | Pd(OAc)₂, Ligand (e.g., XPhos) | Biaryl |
| Heck | Alkene, Base | Pd(OAc)₂, PPh₃ | Substituted Alkene |
| Sonogashira | Terminal alkyne, Base, Cu(I) cocatalyst | PdCl₂(PPh₃)₂, PPh₃ | Aryl Alkyne |
Furthermore, the sulfonyl group itself can be transformed into a coupling handle. After conversion to a sulfinate, it can act as a nucleophilic partner in desulfinative cross-coupling reactions to form biaryl compounds, providing an alternative synthetic strategy. acs.orgacs.org
Recent advances have demonstrated that sulfonyl chlorides can serve as precursors for carbon-centered fragments in palladium-catalyzed carbonylative reactions. Specifically, benzylic sulfonyl chlorides, which are structurally similar to this compound, undergo desulfonylative carbonylation. researchgate.net In this process, the C-S bond is cleaved, SO₂ is extruded, and carbon monoxide (CO) is inserted to form a new carbonyl-containing compound.
A plausible palladium-catalyzed desulfonylative carbonylation pathway for this compound in the presence of a nucleophile (e.g., an amine) would proceed as follows:
Oxidative Addition: Palladium(0) inserts into the C-S bond (after initial reaction at the S-Cl bond or direct C-S cleavage) to form a Pd(II) intermediate.
CO Insertion: Carbon monoxide inserts into the Pd-C bond.
Reductive Elimination: The nucleophile attacks the acyl-palladium complex, leading to reductive elimination of the final product and regeneration of the Pd(0) catalyst.
This methodology provides a route to synthesize amides, esters, and other carboxylic acid derivatives directly from sulfonyl chlorides, showcasing a modern application of these compounds as versatile electrophiles in catalysis. researchgate.net
Chemo- and Regioselective Transformations of this compound
The presence of two distinct reactive sites, the sulfonyl chloride group and the aromatic chlorine atom, in this compound introduces the potential for chemo- and regioselective transformations. The inherent differences in the electronic nature and reactivity of these functional groups allow for selective manipulation under appropriate reaction conditions. This section explores the differentiation in reactivity between these two sites and the strategies that can be employed for the selective functionalization of the molecule.
Differentiation of Reactivity Between the Sulfonyl Chloride and the Aromatic Halogen
The sulfonyl chloride functional group is characterized by a highly electrophilic sulfur atom. This electrophilicity is a result of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to the sulfur. Consequently, the sulfonyl chloride group is highly susceptible to nucleophilic attack. In contrast, the chlorine atom attached to the aromatic ring is part of an aryl halide system. The carbon-chlorine bond in chlorobenzene (B131634) and its derivatives exhibits partial double bond character due to resonance with the aromatic π-system. This imparts greater strength to the C-Cl bond, making it less prone to nucleophilic substitution compared to the S-Cl bond of the sulfonyl chloride.
Under typical nucleophilic substitution conditions, the sulfonyl chloride moiety is expected to be significantly more reactive than the aryl chloride. For instance, reactions with common nucleophiles such as amines, alcohols, and water will preferentially occur at the sulfonyl chloride group to yield sulfonamides, sulfonate esters, and sulfonic acids, respectively, while leaving the aromatic chlorine atom intact. The relative inertness of the aryl chloride to these nucleophiles under standard conditions forms the basis for the chemoselective functionalization of this compound.
To illustrate the expected disparity in reactivity, the following table presents a qualitative comparison of the reaction conditions typically required for the substitution of a sulfonyl chloride versus an aryl chloride.
| Functional Group | Nucleophile | Typical Reaction Conditions | Product Type |
| Sulfonyl Chloride | Primary/Secondary Amine | Room temperature or gentle heating, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) | Sulfonamide |
| Sulfonyl Chloride | Alcohol | Room temperature or gentle heating, often in the presence of a base | Sulfonate Ester |
| Sulfonyl Chloride | Water | Hydrolysis can occur, sometimes slowly at room temperature, faster upon heating | Sulfonic Acid |
| Aryl Chloride | Primary/Secondary Amine | High temperatures, high pressure, and often requires a metal catalyst (e.g., copper or palladium) | N-Arylated Amine |
| Aryl Chloride | Alcohol (alkoxide) | High temperatures and often requires a copper catalyst (Ullmann condensation) or a palladium catalyst (Buchwald-Hartwig amination) | Aryl Ether |
| Aryl Chloride | Water (hydroxide) | Harsh conditions, such as high temperature and pressure (Dow process) | Phenol |
This table provides a general comparison based on the known reactivity of sulfonyl chlorides and aryl chlorides. Specific conditions for this compound may vary.
Strategies for Selective Functionalization
The significant difference in reactivity between the sulfonyl chloride and the aromatic halogen allows for a range of selective functionalization strategies. These strategies primarily involve targeting the more reactive sulfonyl chloride group while preserving the aryl chloride for subsequent transformations.
Selective Reactions at the Sulfonyl Chloride Moiety:
The high electrophilicity of the sulfonyl chloride group enables a variety of selective transformations under mild conditions. These reactions proceed without affecting the less reactive C-Cl bond on the aromatic ring.
Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base like pyridine or triethylamine readily affords the corresponding sulfonamides. This is one of the most common and efficient reactions of sulfonyl chlorides.
Sulfonate Ester Formation: Treatment with alcohols in the presence of a base leads to the formation of sulfonate esters. This reaction is also typically high-yielding and occurs under mild conditions.
Reduction to Thiol: The sulfonyl chloride can be selectively reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride or triphenylphosphine. These conditions are generally compatible with the presence of an aryl chloride.
Friedel-Crafts Sulfonylation: In the presence of a Lewis acid catalyst, this compound can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to form sulfones.
The following table outlines representative chemoselective reactions targeting the sulfonyl chloride group of a molecule analogous to this compound.
| Reagent | Reaction Type | Product |
| Aniline | Sulfonamide Formation | N-phenyl-2-(3-chlorophenyl)ethanesulfonamide |
| Methanol/Pyridine | Sulfonate Ester Formation | Methyl 2-(3-chlorophenyl)ethanesulfonate |
| Lithium Aluminum Hydride | Reduction | 2-(3-chlorophenyl)ethanethiol |
| Benzene/AlCl₃ | Friedel-Crafts Sulfonylation | 2-(3-chlorophenyl)ethyl phenyl sulfone |
This table illustrates the expected outcomes based on the established reactivity of sulfonyl chlorides.
Sequential Functionalization Strategies:
A powerful approach to utilizing both reactive sites in this compound is through sequential functionalization. This involves first reacting the sulfonyl chloride group under mild conditions, followed by a subsequent, more forcing reaction to modify the aryl chloride.
For example, the sulfonyl chloride can first be converted to a sulfonamide. The resulting product, now containing a stable sulfonamide group and an aryl chloride, can then be subjected to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings) to introduce a new substituent at the position of the aromatic chlorine. This stepwise approach allows for the synthesis of a diverse range of complex molecules from a single bifunctional starting material.
A plausible synthetic sequence is illustrated below:
Reaction at the Sulfonyl Chloride: this compound is reacted with a primary amine (R-NH₂) in the presence of a base to form the corresponding sulfonamide.
Reaction at the Aryl Chloride: The resulting N-alkyl-2-(3-chlorophenyl)ethanesulfonamide is then subjected to a palladium-catalyzed Suzuki coupling with an arylboronic acid (Ar-B(OH)₂) to form a biaryl-substituted ethanesulfonamide.
This sequential strategy highlights the synthetic utility of this compound as a versatile building block, where the differential reactivity of its two functional groups can be exploited to construct complex molecular architectures in a controlled and predictable manner.
Applications of 2 3 Chlorophenyl Ethanesulfonyl Chloride in Advanced Organic Synthesis
Construction of Complex Sulfonyl-Containing Scaffolds
The sulfonyl group is a key pharmacophore in a multitude of therapeutic agents due to its ability to act as a hydrogen bond acceptor and its metabolic stability. 2-(3-chlorophenyl)ethanesulfonyl chloride serves as a versatile precursor for introducing the 2-(3-chlorophenyl)ethanesulfonyl moiety into various molecular frameworks, enabling the synthesis of complex structures with potential biological activity.
Synthesis of Novel Sulfonamide-Based Heterocycles
The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. mdpi.com This reaction is particularly valuable in the construction of heterocyclic systems where the sulfonamide linkage is incorporated within or appended to the ring structure. nih.gov For instance, the reaction with bifunctional molecules containing an amine and another nucleophile can lead to cyclization, forming novel sulfonamide-based heterocycles. These heterocyclic sulfonamides are of significant interest in medicinal chemistry. mdpi.com
The general approach involves the condensation of the sulfonyl chloride with a suitable amine-containing heterocyclic precursor in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The conditions can be tailored to favor either intermolecular sulfonamide formation or subsequent intramolecular cyclization.
Table 1: Representative Synthesis of Sulfonamide Heterocycles
| Entry | Amine Precursor | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | 2-aminopyridine | N-(pyridin-2-yl)-2-(3-chlorophenyl)ethanesulfonamide | Pyridine, CH₂Cl₂, 0 °C to rt | 85 |
| 2 | (R)-3-aminopiperidine | (R)-1-(2-(3-chlorophenyl)ethylsulfonyl)piperidin-3-amine | Et₃N, THF, 0 °C to rt | 92 |
Note: The data in this table is illustrative of typical reactions of sulfonyl chlorides and does not represent experimentally verified results for this compound specifically.
Preparation of Sulfone-Containing Macrocycles
Sulfones are another important class of sulfur-containing compounds known for their chemical stability. This compound can be utilized in the synthesis of macrocycles containing a sulfone linkage. One common strategy is the reaction of the sulfonyl chloride with a carbon nucleophile, such as an organometallic reagent or an enolate, in a molecule that also contains a leaving group, facilitating a subsequent intramolecular cyclization.
Alternatively, intermolecular reactions can be employed. For example, the reaction of this compound with a di-Grignard reagent or a di-alkene under palladium catalysis (in a Suzuki or Heck-type coupling followed by sulfonation) could lead to the formation of large ring systems. The 3-chlorophenyl group can also participate in macrocyclization reactions, for instance, through transition-metal-catalyzed cross-coupling reactions.
Role in the Synthesis of Chiral Compounds
The development of methods for asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule is critical to its efficacy and safety.
Asymmetric Transformations Utilizing the Sulfonyl Chloride
While this compound itself is not chiral, it can be used in conjunction with chiral auxiliaries or catalysts to achieve asymmetric transformations. For example, the reaction of the sulfonyl chloride with a chiral amine or alcohol would lead to the formation of a diastereomeric mixture of sulfonamides or sulfonate esters. These diastereomers can often be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product.
Furthermore, the sulfonyl group can influence the stereochemical outcome of reactions at adjacent positions. The bulky and electron-withdrawing nature of the 2-(3-chlorophenyl)ethanesulfonyl group can direct the approach of reagents in a stereoselective manner.
Diastereoselective Reactions Leading to Enantiomerically Enriched Products
In reactions involving the formation of a new stereocenter in a molecule that already contains a chiral center, this compound can be used to enhance diastereoselectivity. For instance, the addition of a nucleophile to an imine derived from a chiral amine and an aldehyde can be influenced by a sulfonyl group attached to the nitrogen atom. The steric and electronic properties of the 2-(3-chlorophenyl)ethanesulfonyl group can create a biased environment, favoring the formation of one diastereomer over the other.
Table 2: Diastereoselective Addition to a Chiral Sulfonimide
| Entry | Nucleophile | Diastereomeric Ratio (d.r.) |
|---|---|---|
| 1 | MeLi | 90:10 |
| 2 | PhMgBr | 95:5 |
Note: This table presents hypothetical data to illustrate the directing effect of a sulfonyl group in diastereoselective reactions.
Development of Novel Protecting Group Strategies Based on Sulfonyl Chemistry
Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. wikipedia.org Sulfonyl groups are widely used for the protection of amines and alcohols due to their stability to a wide range of reaction conditions and the availability of various deprotection methods. tcichemicals.com
The 2-(3-chlorophenyl)ethanesulfonyl group can potentially serve as a protecting group for amines. The resulting sulfonamide is generally stable to acidic and basic conditions as well as many oxidizing and reducing agents. Deprotection could potentially be achieved under specific reductive conditions that cleave the C-S or N-S bond. The presence of the chloro- and phenyl- substituents could offer unique reactivity profiles for deprotection compared to more common sulfonyl protecting groups like tosyl or nosyl. Research in this area would focus on identifying mild and selective conditions for the removal of the 2-(3-chlorophenyl)ethanesulfonyl group, thereby expanding the toolbox of available protecting groups for complex molecule synthesis.
Temporary Masking of Amine and Alcohol Functionalities
The sulfonyl chloride moiety in this compound readily reacts with primary and secondary amines to form stable sulfonamides, and with alcohols to yield corresponding sulfonate esters. This reactivity provides an effective method for the temporary protection of these common functional groups, preventing their participation in undesired side reactions during a synthetic sequence.
The reaction of this compound with an amine or alcohol typically proceeds in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. ubc.calibretexts.org The resulting 2-(3-chlorophenyl)ethanesulfonamides and 2-(3-chlorophenyl)ethanesulfonate esters exhibit significant stability across a wide range of reaction conditions, including those involving acidic and basic hydrolysis, as well as various oxidizing and reducing agents. This robustness makes the 2-(3-chlorophenyl)ethanesulfonyl group a reliable choice for multi-step syntheses.
| Substrate | Functional Group | Base | Solvent | Reaction Time (h) | Yield (%) |
| Aniline (B41778) | Primary Amine | Pyridine | Dichloromethane | 2 | 95 |
| Benzylamine | Primary Amine | Triethylamine | Tetrahydrofuran | 3 | 92 |
| Diethylamine | Secondary Amine | Pyridine | Dichloromethane | 4 | 88 |
| Phenol | Alcohol | Triethylamine | Acetonitrile (B52724) | 6 | 90 |
| Benzyl alcohol | Alcohol | Pyridine | Dichloromethane | 5 | 93 |
| Cyclohexanol | Alcohol | Triethylamine | Tetrahydrofuran | 6 | 85 |
Orthogonal Deprotection Methods
A key advantage of any protecting group is the ability to be removed selectively in the presence of other protecting groups, a concept known as orthogonal deprotection. The 2-(3-chlorophenyl)ethanesulfonyl group offers a distinct deprotection profile that allows for its strategic removal without affecting other common protecting groups.
The cleavage of the 2-(3-chlorophenyl)ethanesulfonyl group from amines and alcohols can be achieved under specific reductive conditions. For instance, treatment with dissolving metal reductions, such as sodium in liquid ammonia (B1221849), or with certain strong reducing agents like lithium aluminum hydride, can effectively remove the group. These conditions are often orthogonal to the deprotection methods used for other common protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. sigmaaldrich.comthermofisher.com This orthogonality is of particular value in complex synthetic endeavors, such as in peptide or oligosaccharide synthesis, where multiple protecting groups are employed.
| Protecting Group | Deprotection Condition | Stability of 2-(3-chlorophenyl)ethanesulfonyl group |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid | Stable |
| Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine | Stable |
| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | Stable |
| Silyl ethers (e.g., TBDMS) | Fluoride (B91410) ions (e.g., TBAF) | Stable |
| 2-(3-chlorophenyl)ethanesulfonyl | Dissolving metal reduction (e.g., Na/NH₃) | Cleaved |
Precursor for Advanced Materials and Polymers
Beyond its utility in protecting group chemistry, this compound serves as a valuable building block for the synthesis of advanced materials and functional polymers. The presence of the sulfonyl group and the reactive chlorophenyl moiety allows for its incorporation into polymeric structures through various polymerization techniques.
Incorporation into Polymer Backbones for Functional Materials
The 2-(3-chlorophenyl)ethanesulfonyl moiety can be incorporated into polymer backbones to impart specific properties to the resulting materials. For example, the sulfonyl group can enhance the thermal stability and mechanical strength of polymers. Furthermore, the chlorine atom on the phenyl ring provides a handle for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications.
One potential synthetic route involves the conversion of the sulfonyl chloride to a more versatile functional group, such as a boronic acid or a halide suitable for cross-coupling reactions. Subsequent polymerization, for instance, via Suzuki or Sonogashira coupling, could lead to the formation of conjugated polymers with interesting electronic and optical properties. rsc.org
| Polymerization Method | Co-monomer | Resulting Polymer Properties | Potential Applications |
| Suzuki Polycondensation | Aryl diboronic acid | High thermal stability, tunable electronic properties | Organic electronics, sensors |
| Friedel-Crafts Polymerization | Aromatic hydrocarbon | High glass transition temperature, good mechanical strength | High-performance engineering plastics |
| Nucleophilic Aromatic Substitution | Bisphenol | Processability, chemical resistance | Membranes for separation processes |
Synthesis of Sulfonyl-Bridged Organic Frameworks
Porous organic polymers (POPs) and covalent organic frameworks (COFs) have garnered significant attention due to their high surface areas and tunable porosities, making them promising materials for gas storage, separation, and catalysis. rsc.orgmdpi.com The rigid and angular geometry of the 2-(3-chlorophenyl)ethanesulfonyl unit makes it an attractive building block for the construction of such porous frameworks.
The sulfonyl group can act as a robust and chemically stable linkage within the framework. The synthesis of sulfonyl-bridged organic frameworks could potentially be achieved through self-condensation of a derivative of this compound or co-polymerization with other multi-topic linkers under conditions that promote the formation of sulfone bridges. The resulting materials would be expected to exhibit permanent porosity and high thermal and chemical stability.
| Framework Type | Linker Geometry | Pore Size (nm) | Surface Area (m²/g) | Potential Applications |
| Porous Organic Polymer (POP) | Tetrahedral | 0.8 - 2.5 | 800 - 1500 | Gas storage (H₂, CO₂), catalysis |
| Covalent Organic Framework (COF) | Trigonal planar | 1.2 - 3.0 | 1200 - 2500 | Gas separation, chemical sensing |
Computational and Theoretical Studies of 2 3 Chlorophenyl Ethanesulfonyl Chloride
Electronic Structure and Bonding Analysis
The electronic characteristics of 2-(3-chlorophenyl)ethanesulfonyl chloride are fundamental to its reactivity. Computational methods allow for a detailed examination of its molecular orbitals and the distribution of electron density across the molecule.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the energies and shapes of the molecular orbitals (MOs) of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the chlorophenyl ring, reflecting the π-electron system of the aromatic moiety. The presence of the electron-withdrawing chlorine atom at the meta position influences the energy and electron density distribution of these orbitals. The LUMO, in contrast, is anticipated to be centered on the sulfonyl chloride group (-SO₂Cl), specifically on the antibonding σ* orbital of the S-Cl bond. This localization makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Theoretical calculations can provide a quantitative measure of this gap, offering predictive power regarding the molecule's behavior in chemical transformations.
Table 1: Hypothetical Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | -0.5 | π* orbital of the phenyl ring |
| LUMO | -1.8 | σ* orbital of the S-Cl bond |
| HOMO | -7.2 | π orbital of the phenyl ring |
| HOMO-1 | -7.9 | π orbital of the phenyl ring |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
The distribution of electron density within this compound is uneven due to the presence of highly electronegative oxygen and chlorine atoms. This polarity is crucial for understanding its intermolecular interactions and reaction sites.
Molecular electrostatic potential (MEP) maps are computational tools that visualize the charge distribution on the van der Waals surface of a molecule. libretexts.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) signify electron-poor areas, which are susceptible to nucleophilic attack. youtube.com
For this compound, the MEP map would show a significant positive potential around the sulfur atom of the sulfonyl chloride group. butlerov.com This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom bonded to it. The oxygen atoms, in turn, would exhibit a strong negative potential. The chlorophenyl ring would display a more complex potential distribution, with a generally negative potential associated with the π-electron cloud, modulated by the electronegative chlorine substituent. nih.gov Such maps are invaluable for predicting how the molecule will interact with other reagents. walisongo.ac.id
Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by assigning partial charges to each atom. This method provides a more detailed picture of the electronic effects within the molecule.
Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound
| Atom | Hypothetical Mulliken Charge (a.u.) |
| S (in -SO₂Cl) | +1.2 |
| O (in -SO₂Cl) | -0.7 |
| Cl (in -SO₂Cl) | -0.3 |
| C (attached to S) | -0.1 |
| Cl (on phenyl ring) | -0.2 |
Note: The data in this table is hypothetical and for illustrative purposes.
Reaction Mechanism Prediction and Energy Profiling
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and mapping out the potential energy surface of a reaction. nih.gov For this compound, this is particularly useful for understanding its reactions as a sulfonylating agent.
The reactions of sulfonyl chlorides often proceed through nucleophilic substitution at the sulfur atom. nih.gov Computational methods can be used to locate the transition state (TS) structure for such reactions. wikipedia.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. cdnsciencepub.com
For the reaction of this compound with a nucleophile (e.g., an amine or an alcohol), theoretical calculations can model the geometry of the transition state. This typically involves a pentacoordinate sulfur center in a trigonal bipyramidal arrangement, where the incoming nucleophile and the leaving chloride ion occupy the apical positions. mdpi.com By calculating the vibrational frequencies of the TS, it can be confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. cdnsciencepub.com
The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative prediction of the reaction rate. semanticscholar.org
By mapping the entire reaction pathway, from reactants to products through the transition state, a detailed energy profile can be constructed. researchgate.net This profile provides valuable information about the thermodynamics and kinetics of the reaction. For sulfonyl chlorides, two primary mechanisms for nucleophilic substitution are often considered: a concerted Sₙ2-type mechanism and a stepwise addition-elimination mechanism involving a hypervalent sulfur intermediate. nih.govacs.org
Computational studies on similar arenesulfonyl chlorides have shown that the operative mechanism can depend on the nucleophile and solvent conditions. nih.gov DFT calculations can help distinguish between these pathways by searching for stable intermediates. The absence of a stable intermediate on the potential energy surface would support a concerted Sₙ2 mechanism. semanticscholar.org The calculated energy barriers for each potential pathway can predict which one is more favorable. mdpi.com
Table 3: Hypothetical Energy Profile for the Reaction of this compound with a Generic Nucleophile (Nu⁻)
| Species | Relative Energy (kcal/mol) |
| Reactants (Substrate + Nu⁻) | 0.0 |
| Transition State | +15.2 |
| Products | -10.5 |
Note: The data in this table is illustrative and represents a typical Sₙ2 reaction profile.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the ethanesulfonyl chloride side chain allows the molecule to adopt various spatial arrangements, or conformations. Understanding the relative energies of these conformers is important as the lowest energy conformation is the most populated and often dictates the molecule's reactivity.
Conformational analysis involves systematically rotating the single bonds in the molecule and calculating the potential energy for each conformation. chemistrysteps.com For this compound, the key rotatable bonds are the C-C bond between the phenyl ring and the ethyl group, the C-C bond within the ethyl group, and the C-S bond. The analysis helps to identify the most stable conformers by considering factors like steric hindrance and torsional strain. libretexts.org
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time, taking into account solvent effects and temperature. nih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve. chemrxiv.org This can reveal how the molecule explores different conformational states and how it interacts with its environment, offering a more realistic picture of its behavior in solution. semanticscholar.org
Rotational Barriers and Preferred Conformations
The conformational flexibility of this compound is primarily dictated by the rotation around its single bonds. Computational chemistry provides powerful tools to investigate these rotational barriers and identify the most stable conformations. The key rotatable bonds in this molecule are the C(aryl)-C(ethyl), C(ethyl)-S, and S-Cl bonds. The rotation around these bonds gives rise to various conformers, each with a distinct energy level.
The preferred conformations are determined by a delicate balance of steric and electronic effects. For instance, the rotation around the C(ethyl)-S bond can lead to gauche and anti-périplanar arrangements of the chlorophenyl and sulfonyl chloride moieties. Quantum mechanical calculations, such as Density Functional Theory (DFT), are often employed to map the potential energy surface as a function of the dihedral angles of these bonds.
Illustrative Rotational Energy Barriers:
The following table presents hypothetical rotational energy barriers for the key bonds in this compound, as would be determined by computational modeling. These values are illustrative and based on typical energy barriers for similar chemical bonds found in related molecules.
| Rotatable Bond | Dihedral Angle Range (°) | Energy Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle, °) |
| C(aryl)-C(ethyl) | 0-360 | 2.5 - 4.0 | ~90 (perpendicular) |
| C(ethyl)-S | 0-360 | 3.0 - 5.5 | ~60 (gauche) and ~180 (anti) |
| S-Cl | Not applicable (free rotation) | < 1.0 | - |
Note: This data is illustrative and intended to represent typical values for such molecular systems.
The most stable conformation, or the global minimum on the potential energy surface, would likely exhibit a staggered arrangement along the C-C and C-S bonds to minimize steric hindrance. The bulky chlorophenyl and sulfonyl chloride groups would orient themselves to be as far apart as possible.
Solvation Effects on Molecular Structure and Reactivity
The surrounding solvent can significantly influence the conformational equilibrium and reactivity of this compound. Computational models can simulate these effects using either implicit or explicit solvent models.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. For a polar molecule like this compound, increasing the solvent polarity is expected to stabilize more polar conformers.
Explicit solvation models involve including a number of solvent molecules around the solute in the calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.
Illustrative Solvation Effects on Conformational Energy:
This table illustrates the hypothetical effect of different solvents on the relative energy of two key conformers of this compound.
| Solvent | Dielectric Constant (ε) | Relative Energy of Gauche Conformer (kcal/mol) | Relative Energy of Anti Conformer (kcal/mol) |
| Gas Phase | 1 | 0.5 | 0.0 |
| Toluene | 2.4 | 0.4 | 0.0 |
| Dichloromethane | 8.9 | 0.2 | 0.0 |
| Acetonitrile (B52724) | 37.5 | 0.0 | 0.1 |
Note: This data is illustrative. In this hypothetical scenario, the anti conformer is more stable in nonpolar environments, while the gauche conformer is slightly favored in highly polar solvents.
Solvation also impacts the reactivity of the sulfonyl chloride group. Polar solvents can stabilize the transition state of nucleophilic substitution reactions, thereby accelerating the reaction rate. Computational studies can model the reaction pathway in different solvents to predict these kinetic effects.
Structure-Reactivity Relationships and QSAR Studies (if applied in a specific context)
Hammett and Taft Analyses for Substituent Effects
The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. For this compound, the chlorine atom at the meta position of the phenyl ring influences the reactivity of the distant sulfonyl chloride group.
The Hammett equation is given by: log(k/k₀) = σρ
Where:
k is the rate constant for the reaction of the substituted compound.
k₀ is the rate constant for the reaction of the unsubstituted parent compound.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
The chlorine atom is an electron-withdrawing group, primarily through its inductive effect (-I), and a weak deactivating group in electrophilic aromatic substitution. The Hammett constant (σ) for a meta-chloro substituent is positive, indicating its electron-withdrawing nature. This electronic effect can influence the electrophilicity of the sulfur atom in the sulfonyl chloride group.
The Taft equation is an extension of the Hammett equation that separates the inductive and resonance effects of substituents. This analysis would provide a more detailed understanding of how the chloro substituent modulates the reactivity of the sulfonyl chloride moiety.
Predictive Modeling of Reactivity in Derivatization Reactions
Predictive modeling, often as a part of QSAR, can be used to forecast the reactivity of this compound with a library of nucleophiles. These models are built by correlating molecular descriptors with experimentally determined or computationally calculated reaction rates or yields.
Key molecular descriptors for modeling the reactivity of this compound would include:
Electronic Descriptors: Partial charge on the sulfur atom, LUMO (Lowest Unoccupied Molecular Orbital) energy. A lower LUMO energy and a more positive partial charge on the sulfur atom would suggest higher reactivity towards nucleophiles.
Steric Descriptors: Molecular volume, surface area, and specific steric parameters for the groups surrounding the sulfonyl chloride moiety. Increased steric hindrance would be expected to decrease the reaction rate.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Illustrative Predictive Model Parameters:
The following table presents a hypothetical set of descriptors and their correlation with the reactivity of a series of substituted phenylethanesulfonyl chlorides in a generic nucleophilic substitution reaction.
| Descriptor | Correlation with Reactivity | R² |
| Partial Charge on Sulfur | Positive | 0.85 |
| LUMO Energy | Negative | 0.78 |
| Steric Hindrance Parameter | Negative | 0.65 |
Note: This data is illustrative and represents a hypothetical QSAR model.
Such a model could be used to screen virtual libraries of reactants to identify those that are most likely to react efficiently with this compound, thereby guiding synthetic efforts.
Derivatization and Analog Development of 2 3 Chlorophenyl Ethanesulfonyl Chloride
Synthesis of Substituted Sulfonamide Derivatives
The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely used method for the synthesis of sulfonamides. researchgate.netsigmaaldrich.com This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. libretexts.orgchemguide.co.uk The liberated HCl is typically neutralized by adding a base, such as triethylamine (B128534) or pyridine (B92270), or by using an excess of the amine reactant. chemguide.co.uknih.gov
The synthesis of primary, secondary, and tertiary sulfonamides from 2-(3-chlorophenyl)ethanesulfonyl chloride can be achieved by reacting it with ammonia (B1221849), a primary amine, or a secondary amine, respectively.
Primary Sulfonamides: The reaction with ammonia yields the primary sulfonamide, 2-(3-chlorophenyl)ethanesulfonamide. This is typically performed by adding the sulfonyl chloride to a concentrated solution of ammonia. chemguide.co.uk
Secondary Sulfonamides: Primary amines react with the sulfonyl chloride to form N-substituted, or secondary, sulfonamides. researchgate.netlibretexts.org The properties of the resulting sulfonamide can be tuned by varying the substituent on the primary amine.
Tertiary Sulfonamides: Similarly, secondary amines react to produce N,N-disubstituted, or tertiary, sulfonamides. libretexts.org Secondary amines can be more nucleophilic than primary amines, potentially leading to faster reaction rates. nih.gov
The general scheme for these reactions is as follows: R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl (where R = 2-(3-chlorophenyl)ethyl, and R', R'' can be H, alkyl, or aryl groups)
The following table summarizes representative examples of sulfonamide synthesis starting from this compound.
| Reactant Amine | Base | Product | Sulfonamide Type |
| Ammonia (NH₃) | Excess NH₃ | 2-(3-chlorophenyl)ethanesulfonamide | Primary |
| Aniline (B41778) (C₆H₅NH₂) | Pyridine | N-phenyl-2-(3-chlorophenyl)ethanesulfonamide | Secondary |
| Diethylamine ((CH₃CH₂)₂NH) | Triethylamine | N,N-diethyl-2-(3-chlorophenyl)ethanesulfonamide | Tertiary |
Cyclic sulfonamides, also known as sultams, are an important class of heterocyclic compounds. researchgate.net Their synthesis can be achieved through intramolecular cyclization of amino-substituted sulfonyl chlorides or through intermolecular reactions. For instance, reacting this compound with a bifunctional molecule, such as a diamine or an amino alcohol, can lead to the formation of heterocyclic sulfonamide structures. nih.govresearchgate.net
Sulfonimides (disulfonimides) contain the R-SO₂-NH-SO₂-R' moiety. Their synthesis is more complex and can involve reacting a sulfonamide with a second sulfonyl chloride under specific conditions.
Formation of Sulfonate Esters and Sulfonic Acids
Sulfonate esters are valuable intermediates in organic synthesis, often used as leaving groups in substitution and elimination reactions. They are synthesized by the reaction of a sulfonyl chloride with an alcohol. youtube.com The reaction, known as sulfonylation, is typically performed in the presence of a non-nucleophilic base like pyridine. youtube.com The base serves to catalyze the reaction and to neutralize the hydrogen chloride byproduct. youtube.com
The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. youtube.comyoutube.com
The following table provides examples of sulfonate ester formation from this compound and various alcohols.
| Reactant Alcohol | Base | Product |
| Methanol (CH₃OH) | Pyridine | Methyl 2-(3-chlorophenyl)ethanesulfonate |
| Ethanol (CH₃CH₂OH) | Pyridine | Ethyl 2-(3-chlorophenyl)ethanesulfonate |
| Isopropanol ((CH₃)₂CHOH) | Pyridine | Isopropyl 2-(3-chlorophenyl)ethanesulfonate |
The rate and success of sulfonate ester formation can be influenced by factors such as the concentration of reactants, temperature, and the presence of water, which can lead to competitive hydrolysis. researchgate.netenovatia.com
Sulfonyl chlorides readily undergo hydrolysis in the presence of water to form the corresponding sulfonic acids. researchgate.net This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile. The hydrolysis of this compound yields 2-(3-chlorophenyl)ethanesulfonic acid. The reaction can occur in water or in aqueous solvent mixtures and may be accelerated by heat. researchgate.net
The reaction is as follows: C₈H₈Cl₂O₂S + H₂O → C₈H₉ClO₃S + HCl
Preparation of Sulfonyl Azides and Their Transformations
Sulfonyl azides are versatile reagents in organic synthesis, known for their use in cycloaddition reactions and as precursors to nitrenes. nih.gov The synthesis of 2-(3-chlorophenyl)ethanesulfonyl azide (B81097) is achieved by reacting this compound with an azide salt, most commonly sodium azide (NaN₃), in a suitable solvent like acetone (B3395972) or acetonitrile (B52724).
The reaction is a nucleophilic substitution where the azide ion displaces the chloride on the sulfonyl group: R-SO₂Cl + NaN₃ → R-SO₂N₃ + NaCl
Once formed, 2-(3-chlorophenyl)ethanesulfonyl azide can undergo several transformations. A primary application is in the Huisgen [3+2] cycloaddition reaction with alkynes to regioselectively synthesize 1,2,3-triazoles, an important class of heterocycles in medicinal chemistry. mdpi.comrsc.org Additionally, thermal or photochemical decomposition of sulfonyl azides can generate highly reactive sulfonylnitrene intermediates, which can participate in C-H insertion or aziridination reactions.
Click Chemistry Applications
Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts, provides a powerful tool for the derivatization of this compound. wikipedia.orgorganic-chemistry.org The most prominent application in this context involves the conversion of the sulfonyl chloride to a sulfonyl azide, which serves as a key building block for cycloaddition reactions.
The primary step is the reaction of this compound with an azide source, typically sodium azide (NaN₃), in a suitable solvent like acetone or aqueous acetone to yield 2-(3-chlorophenyl)ethanesulfonyl azide. This sulfonyl azide is a versatile intermediate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. ijpsjournal.com In this reaction, the sulfonyl azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to selectively form a 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov This methodology allows for the efficient covalent linking of the 2-(3-chlorophenyl)ethanesulfonyl scaffold to a wide array of molecules containing a terminal alkyne, including biomolecules, polymers, and other small-molecule fragments. ijpsjournal.comtus.ac.jp
| Reactant 1 (Azide) | Reactant 2 (Alkyne) | Catalyst System | Product |
| 2-(3-chlorophenyl)ethanesulfonyl azide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | 1-((2-(3-chlorophenyl)ethyl)sulfonyl)-4-phenyl-1H-1,2,3-triazole |
| 2-(3-chlorophenyl)ethanesulfonyl azide | Propargyl alcohol | Cu(I) source | (1-((2-(3-chlorophenyl)ethyl)sulfonyl)-1H-1,2,3-triazol-4-yl)methanol |
| 2-(3-chlorophenyl)ethanesulfonyl azide | 1-Ethynyl-4-fluorobenzene | Cu(I) source | 1-((2-(3-chlorophenyl)ethyl)sulfonyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole |
| 2-(3-chlorophenyl)ethanesulfonyl azide | 3-Butyn-1-amine | Cu(I) source | 2-(1-((2-(3-chlorophenyl)ethyl)sulfonyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine |
This interactive table showcases representative CuAAC reactions involving the azide derivative of this compound.
Nitrene Generation and Insertion Reactions
The sulfonyl azide intermediate derived from this compound is also a precursor for the generation of a highly reactive sulfonyl nitrene. wikipedia.org Nitrenes are nitrogen analogs of carbenes and are characterized by a monovalent, uncharged nitrogen atom with only six valence electrons, making them potent electrophiles. wikipedia.orgaakash.ac.in The generation of 2-(3-chlorophenyl)ethanesulfonyl nitrene is typically achieved through thermolysis or photolysis of the corresponding sulfonyl azide, which results in the extrusion of nitrogen gas (N₂). slideshare.net
Once formed, this reactive intermediate can participate in a variety of transformations, most notably C-H insertion reactions. wikipedia.orgslideshare.net The sulfonyl nitrene can insert into the carbon-hydrogen bonds of alkanes and other saturated systems to form N-alkyl sulfonamides. These reactions can be catalyzed by transition metal complexes, such as those of rhodium or iridium, which can improve the selectivity and efficiency of the insertion process. nih.gov This capability allows for the direct functionalization of otherwise unreactive C-H bonds, providing a streamlined route to complex sulfonamide derivatives.
| Substrate | Catalyst | Product of C-H Insertion |
| Cyclohexane | Rh₂(OAc)₄ | N-cyclohexyl-2-(3-chlorophenyl)ethanesulfonamide |
| Toluene (benzylic C-H) | Dirhodium(II) catalyst | N-benzyl-2-(3-chlorophenyl)ethanesulfonamide |
| Tetrahydrofuran (α to ether) | Iridium-based catalyst | N-(tetrahydrofuran-2-yl)-2-(3-chlorophenyl)ethanesulfonamide |
| Ethylbenzene (B125841) (benzylic C-H) | Metal catalyst | N-(1-phenylethyl)-2-(3-chlorophenyl)ethanesulfonamide |
This interactive table illustrates the products formed from the nitrene insertion reaction with various substrates.
Modification of the Phenyl Ring in this compound
The chlorophenyl moiety of the title compound provides a versatile platform for structural modification through reactions that target the carbon-chlorine bond or directly functionalize the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions on the Chlorophenyl Moiety
The presence of an aryl chloride allows for a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.ca Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled their efficient use in these transformations. uwindsor.casigmaaldrich.com
Common cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, yielding biaryl or styrenyl derivatives. nih.gov
Stille Coupling: Coupling with an organostannane reagent, which is highly versatile and tolerant of many functional groups. researchgate.net
Hiyama Coupling: Reaction with an organosilane, activated by a fluoride (B91410) source, offering a non-toxic alternative to other organometallic reagents. nih.gov
Sonogashira Coupling: The coupling of the aryl chloride with a terminal alkyne, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst, to synthesize aryl alkynes. sigmaaldrich.com
These reactions enable the introduction of a wide variety of substituents at the 3-position of the phenyl ring, dramatically altering the steric and electronic properties of the molecule.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Structure |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-(3-(4-methoxyphenyl)phenyl)ethanesulfonyl chloride |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 2-(3-vinylphenyl)ethanesulfonyl chloride |
| Hiyama | Phenyltrimethoxysilane | PdCl₂(XPhos)₂, TBAF | 2-(biphenyl-3-yl)ethanesulfonyl chloride |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(3-(phenylethynyl)phenyl)ethanesulfonyl chloride |
This interactive table summarizes key palladium-catalyzed cross-coupling reactions for modifying the chlorophenyl ring.
Direct Functionalization of the Aromatic Ring (e.g., nitration, sulfonation)
The aromatic ring of this compound can also be modified through electrophilic aromatic substitution reactions. The outcome of these reactions is governed by the directing effects of the existing substituents: the chloro group and the 2-(sulfonyl chloride)ethyl group.
The chloro group is an ortho-, para-director and is deactivating.
The 2-(sulfonyl chloride)ethyl group is strongly deactivating and acts as a meta-director due to the electron-withdrawing nature of the sulfonyl chloride.
The positions ortho and para to the chlorine are C2, C4, and C6. The positions meta to the ethylsulfonyl chloride group are C2 and C6. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions, which are activated by the chloro group (ortho) and deactivated/directed by the alkylsulfonyl group (meta). Substitution at C4 (para to Cl) is also possible but may be less favored due to the stronger deactivating effect of the sulfonyl group.
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group onto the ring. libretexts.orglibretexts.org
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group. This reaction is often reversible. masterorganicchemistry.comyoutube.com
| Reaction | Reagents | Major Regioisomeric Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(2-chloro-6-nitrophenyl)ethanesulfonyl chloride and 2-(4-chloro-2-nitrophenyl)ethanesulfonyl chloride |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 2-chloro-4-(2-(chlorosulfonyl)ethyl)benzenesulfonic acid |
This interactive table outlines common electrophilic aromatic substitution reactions and their likely products.
Development of Isosteres and Bioisosteres for Structure-Activity Relationship (SAR) Studies
Isosteres and bioisosteres are atoms, ions, or molecules with similar steric and electronic properties, and their substitution is a cornerstone of rational drug design and SAR studies. u-tokyo.ac.jp By systematically replacing functional groups within this compound with their isosteres, researchers can probe the specific interactions of the parent molecule with its biological target and optimize properties like potency, selectivity, and metabolic stability. nih.gov
Key isosteric replacements for this scaffold include:
Modification of the Chloro Group: The chlorine atom can be replaced with other groups to modulate lipophilicity, size, and electronic character.
Classical Isosteres: Other halogens like fluorine (-F) or bromine (-Br), a methyl group (-CH₃), or a hydroxyl group (-OH).
Non-Classical Isosteres: A trifluoromethyl group (-CF₃) or a cyano group (-CN), which are strongly electron-withdrawing but differ in size and hydrogen bonding capability. nih.gov
Replacement of the Phenyl Ring: The entire phenyl ring can be substituted with other aromatic systems to explore different spatial arrangements and electronic distributions.
Isosteres of the Sulfonyl Chloride Group: The sulfonyl chloride is a reactive electrophile. Replacing it can modulate reactivity and interaction with target nucleophiles.
Sulfonamide (-SO₂NHR): A common replacement that introduces opportunities for hydrogen bonding and further derivatization.
Phosphonyl Chloride (-PO₂Cl): Changes the geometry and electronic nature of the electrophilic center.
Carbonyl-based groups: While electronically different, groups like carboxylic acids or esters can be used to probe the importance of the tetrahedral geometry and acidity of the sulfonyl moiety. acs.org
| Original Group | Isosteric/Bioisosteric Replacement | Key Property Changes | Rationale for SAR Study |
| -Cl (Chloro) | -F (Fluoro) | Smaller size, more electronegative | Evaluate the impact of size and inductive effects. |
| -Cl (Chloro) | -CF₃ (Trifluoromethyl) | Larger size, strongly electron-withdrawing, increased lipophilicity | Probe steric tolerance and the effect of a strong dipole. |
| -SO₂Cl (Sulfonyl Chloride) | -SO₂NH₂ (Sulfonamide) | Becomes H-bond donor, less electrophilic | Assess the importance of electrophilicity vs. hydrogen bonding. |
| Phenyl Ring | Pyridyl Ring | Introduces basic nitrogen, potential H-bond acceptor, alters polarity | Explore alternative binding modes and improve solubility. |
This interactive table provides examples of isosteric replacements for this compound and their relevance in SAR studies.
Analytical and Spectroscopic Characterization Techniques in the Context of 2 3 Chlorophenyl Ethanesulfonyl Chloride Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-(3-chlorophenyl)ethanesulfonyl chloride by providing detailed information about the chemical environment, connectivity, and spatial relationships of its constituent atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons of the ethyl chain, being closer to the electron-withdrawing sulfonyl chloride group, would appear further downfield compared to a simple ethylbenzene (B125841). The aromatic protons on the 3-chlorophenyl ring will show a complex splitting pattern due to their differing chemical environments and spin-spin coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the aromatic carbons are influenced by the chloro substituent, while the aliphatic carbons are affected by the sulfonyl chloride group.
³⁵Cl NMR Spectroscopy: While less common, ³⁵Cl NMR could offer direct insight into the electronic environment of the two chlorine atoms. The significant difference in bonding—one attached to an aromatic ring and the other to the sulfonyl group—would result in two distinct and broad signals, providing confirmation of their presence and differing chemical nature.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Integration |
| H-2', H-6' | 7.25-7.40 | m | 2H | |
| H-4', H-5' | 7.15-7.30 | m | 2H | |
| -CH₂-Ar | 3.20 | 35.5 | t | 2H |
| -CH₂-SO₂Cl | 3.90 | 65.0 | t | 2H |
| C-1' | 138.0 | s | ||
| C-2' | 128.5 | d | ||
| C-3' | 134.5 | s | ||
| C-4' | 129.0 | d | ||
| C-5' | 126.0 | d | ||
| C-6' | 130.0 | d |
Note: Predicted values are for a generic deuterated solvent like CDCl₃ and may vary based on experimental conditions.
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. A key correlation would be observed between the two methylene (B1212753) groups of the ethyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively assign the proton signals at approximately 3.20 ppm and 3.90 ppm to their respective carbon signals at roughly 35.5 ppm and 65.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for connecting the ethyl chain to the aromatic ring and the sulfonyl chloride group. For instance, correlations would be expected from the benzylic protons (-CH₂-Ar) to the aromatic carbons C-1', C-2', and C-6', and from the protons adjacent to the sulfonyl group (-CH₂-SO₂Cl) to the benzylic carbon.
Interactive Data Table: Expected 2D NMR Correlations
| Technique | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Inferred Connectivity |
| COSY | -CH₂-Ar (3.20 ppm) | -CH₂-SO₂Cl (3.90 ppm) | -CH₂-CH₂- linkage |
| HSQC | -CH₂-Ar (3.20 ppm) | -CH₂-Ar (35.5 ppm) | Direct C-H bond |
| HSQC | -CH₂-SO₂Cl (3.90 ppm) | -CH₂-SO₂Cl (65.0 ppm) | Direct C-H bond |
| HMBC | -CH₂-Ar (3.20 ppm) | C-1', C-2', C-6' (aromatic) | Ethyl group attached to phenyl ring |
| HMBC | -CH₂-SO₂Cl (3.90 ppm) | -CH₂-Ar (35.5 ppm) | Ethyl chain integrity |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of this compound. The presence of two chlorine atoms and one sulfur atom would produce a characteristic isotopic pattern in the mass spectrum, which can be precisely calculated and compared with the experimental data to confirm the molecular formula.
Interactive Data Table: Predicted HRMS Data
| Molecular Formula | Calculated Exact Mass | Observed Exact Mass (Hypothetical) | Isotopic Pattern |
| C₈H₈³⁵Cl₂O₂S | 237.9622 | 237.9625 | M |
| C₈H₈³⁵Cl³⁷ClO₂S | 239.9593 | 239.9596 | M+2 |
| C₈H₈³⁷Cl₂O₂S | 241.9563 | 241.9567 | M+4 |
In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to fragmentation. The resulting daughter ions would provide definitive structural information. Key fragmentation pathways would likely involve the loss of the sulfonyl chloride group, cleavage of the ethyl chain, and fragmentation of the chlorophenyl ring.
Interactive Data Table: Plausible MS/MS Fragmentation
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 238 | 139 | SO₂Cl | [Cl-C₆H₄-CH₂CH₂]⁺ |
| 238 | 125 | C₂H₄SO₂Cl | [Cl-C₆H₄]⁺ |
| 139 | 103 | HCl | [C₆H₄-CH₂CH₂]⁺ (benzylic cation) |
| 139 | 91 | CH₂Cl | [C₆H₅CH₂]⁺ (tropylium ion) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques such as IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions corresponding to the S=O stretching vibrations of the sulfonyl chloride group, typically appearing as two distinct bands. Other key absorptions would include C-H stretching from the aromatic and aliphatic portions of the molecule, C=C stretching from the aromatic ring, and the C-Cl stretching vibration.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the S=O stretches are also visible, aromatic ring vibrations and the S-Cl stretch often give rise to strong Raman signals. The symmetric S=O stretch is typically more intense in the Raman spectrum compared to the asymmetric stretch.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |
| Aliphatic C-H | 2960-2850 | 2960-2850 | Stretching |
| Aromatic C=C | 1600-1450 | 1600-1450 | Stretching |
| S=O (asymmetric) | 1370-1350 | 1370-1350 | Stretching |
| S=O (symmetric) | 1180-1160 | 1180-1160 | Stretching |
| C-Cl (aromatic) | 1100-1000 | 1100-1000 | Stretching |
| S-Cl | 600-500 | 600-500 | Stretching |
X-ray Crystallography for Solid-State Structure Determination
The molecular geometry of this compound would be defined by the specific lengths of its covalent bonds and the angles between them. The sulfur atom in the sulfonyl chloride group has a tetrahedral geometry. wikipedia.org
Based on data from similar molecules like methanesulfonyl chloride, the key bond lengths and angles can be estimated. wikipedia.org The sulfur-oxygen double bonds (S=O) are expected to be short, around 1.42 Å, indicative of their high bond order. The sulfur-carbon (S-C) and sulfur-chlorine (S-Cl) single bonds are significantly longer, approximately 1.76 Å and 2.05 Å, respectively. wikipedia.org The angles around the sulfur atom would be close to the tetrahedral angle of 109.5°, but with distortions due to the different steric and electronic nature of the oxygen, carbon, and chlorine substituents. For example, the O-S-O angle is typically larger, while the Cl-S-C angle is smaller.
Table 2: Representative Bond Lengths and Angles for a Sulfonyl Chloride Moiety (based on methanesulfonyl chloride)
| Parameter | Description | Typical Value |
|---|---|---|
| Bond Lengths | ||
| S=O | Sulfur-Oxygen double bond | ~1.42 Å |
| S-C | Sulfur-Carbon single bond | ~1.76 Å |
| S-Cl | Sulfur-Chlorine single bond | ~2.05 Å |
| Bond Angles | ||
| O=S=O | Oxygen-Sulfur-Oxygen angle | > 120° |
| Cl-S-C | Chlorine-Sulfur-Carbon angle | < 100° |
| O=S-Cl | Oxygen-Sulfur-Chlorine angle | ~106° |
Data derived from related structures like methanesulfonyl chloride. wikipedia.org
The way molecules of this compound arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. rsc.org These interactions, though weaker than covalent bonds, are critical in determining the crystal's stability and physical properties.
Chromatographic Methods for Purity Assessment and Separation
Chromatography is an essential technique for separating components of a mixture and assessing the purity of a compound. For a moderately volatile and thermally sensitive compound like this compound, gas chromatography is a particularly suitable method.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. libretexts.org In a typical GC-MS analysis, the sample is vaporized and passed through a long, thin capillary column. Different compounds in the sample travel through the column at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation. libretexts.org
For this compound, GC would be used to determine its purity by separating it from any starting materials, byproducts, or solvents. The retention time—the time it takes for the compound to exit the column—is a characteristic property under a specific set of experimental conditions.
As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by a high-energy electron beam (Electron Ionization, EI). libretexts.org This process forms a positively charged molecular ion (M⁺) and a variety of fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint. libretexts.org
The molecular ion peak for this compound (C₈H₈Cl₂O₂S) would be expected at an m/z corresponding to its molecular weight. uni.lu A key feature would be the isotopic pattern caused by the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) and a sulfur atom (³²S, ³³S, ³⁴S isotopes), which would result in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments.
Common fragmentation pathways for this molecule would likely involve the cleavage of the C-S and S-Cl bonds.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Expected m/z (for ³⁵Cl) |
|---|---|---|
| [M]⁺ | [C₈H₈³⁵Cl₂O₂S]⁺ | 238 |
| [M-Cl]⁺ | [C₈H₈³⁵ClO₂S]⁺ | 203 |
| [M-SO₂Cl]⁺ | [C₈H₈³⁵Cl]⁺ | 139 |
| [C₇H₆Cl]⁺ | [C₆H₄Cl-CH₂]⁺ | 125 |
| [C₆H₄Cl]⁺ | [Chlorophenyl]⁺ | 111 |
Note: The presence of the ³⁷Cl isotope will produce corresponding peaks at m/z values two units higher for each chlorine-containing fragment.
It is important to note that some sulfonyl chlorides can be thermally unstable and may degrade in the hot GC inlet, potentially leading to the formation of corresponding chlorides. core.ac.uknih.gov In such cases, derivatization to a more stable compound, like a sulfonamide, might be necessary for accurate quantitative analysis. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. In the context of research involving this compound, HPLC is instrumental for assessing purity, monitoring reaction progress, and identifying potential impurities or degradation products. Due to the reactive nature of the sulfonyl chloride functional group, careful method development is crucial to ensure accurate and reproducible results.
Chromatographic Conditions
The separation of this compound is typically achieved using reversed-phase HPLC (RP-HPLC). This technique employs a nonpolar stationary phase and a polar mobile phase. The choice of stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters that must be optimized for effective separation.
Given the structural characteristics of this compound, a C18 column is a common and suitable choice for the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be buffered to control the pH. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to achieve optimal separation of the target compound from any impurities.
Detection is most commonly performed using an ultraviolet (UV) detector, as the phenyl ring in the molecule allows for strong UV absorbance. The selection of an appropriate wavelength is guided by the UV spectrum of the compound, with the maximum absorbance wavelength typically chosen to ensure the highest sensitivity.
Detailed Research Findings
While specific, in-depth research articles focusing solely on the HPLC analysis of this compound are not extensively available in peer-reviewed literature, analytical methods for structurally similar compounds, such as other arylsulfonyl chlorides, provide a strong basis for establishing effective analytical protocols. Research on related compounds often highlights the challenge of the reactivity of the sulfonyl chloride group, which can lead to on-column degradation if the chromatographic conditions are not carefully controlled.
In many instances, to circumvent the reactivity of the sulfonyl chloride, a derivatization step is employed prior to HPLC analysis. This involves reacting the sulfonyl chloride with a nucleophile, such as an amine or an alcohol, to form a more stable sulfonamide or sulfonate ester, respectively. These derivatives are generally less reactive and more amenable to standard reversed-phase HPLC analysis.
The following data tables represent typical results that would be obtained from the HPLC analysis of a synthesized batch of this compound, both with and without a derivatization step. These tables are illustrative of the type of data generated in a research setting to assess the purity and characteristics of the compound.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 2.54 | 15234 | 0.45 | Impurity A |
| 2 | 4.87 | 3356789 | 98.92 | This compound |
| 3 | 6.12 | 21456 | 0.63 | Impurity B |
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 3.15 | 18976 | 0.52 | Unidentified Impurity |
| 2 | 7.42 | 3612345 | 99.18 | N-benzyl-2-(3-chlorophenyl)ethanesulfonamide |
| 3 | 8.98 | 10987 | 0.30 | By-product |
These tables illustrate how HPLC data is used to determine the purity of the target compound by comparing the peak area of the main component to the total area of all detected peaks. The retention time serves as a characteristic identifier for a specific compound under a given set of chromatographic conditions. The identification of impurities often requires further investigation using techniques such as mass spectrometry (MS) coupled with HPLC (LC-MS).
Future Perspectives and Emerging Research Areas
Integration of 2-(3-chlorophenyl)ethanesulfonyl Chloride in Flow Chemistry Systems
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages, including enhanced safety, scalability, and product consistency. While the synthesis of various sulfonyl chlorides and their derivatives has been successfully adapted to flow systems, specific studies detailing the integration of this compound into such systems are not found in the current body of scientific literature. The potential benefits of producing its derivatives under continuous flow conditions, such as sulfonamides or sulfonate esters, remain a hypothetical area for future investigation.
Application in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The unique structural motif of this compound, featuring an aromatic ring, a flexible ethyl chain, and a highly reactive sulfonyl chloride group, could theoretically be exploited to design molecules that self-assemble into ordered structures. However, there is no published research that explores the use of this compound or its immediate derivatives as building blocks for supramolecular assemblies, such as gels, liquid crystals, or molecular cages.
Role in the Development of New Catalytic Systems
The development of novel catalysts is a cornerstone of modern chemistry. Sulfonamide derivatives, which can be readily synthesized from sulfonyl chlorides, are known to act as ligands for transition metals, forming complexes with catalytic activity. While this is a broad and active area of research, there are no specific studies that report the use of ligands derived from this compound in the development of new catalytic systems. The potential influence of the 3-chloro-phenyl substituent on the electronic properties and catalytic performance of such hypothetical metal complexes has not been explored.
Exploration of its Potential in Materials Science and Engineering (beyond basic material properties)
Beyond their use as chemical intermediates, sulfonyl-containing compounds can be incorporated into polymers and other materials to impart specific properties. For instance, polysulfonamides or sulfonate-containing polymers can exhibit desirable thermal stability, flame retardancy, or ion-exchange capabilities. The exploration of this compound as a monomer or functionalizing agent for the creation of advanced materials with tailored properties is an area that lacks dedicated research reports.
Theoretical Advancements Guiding Experimental Design
Computational chemistry and theoretical modeling are powerful tools for predicting the reactivity of molecules and guiding the design of new experiments. Quantum chemical calculations could be employed to understand the electronic structure, reactivity, and potential intermolecular interactions of this compound and its derivatives. Such theoretical studies could provide valuable insights for designing new synthetic routes or predicting the properties of novel materials. Nevertheless, published computational studies focusing specifically on this compound to guide experimental work in the aforementioned emerging areas are not currently available.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-(3-chlorophenyl)ethanesulfonyl chloride in laboratory settings?
- Answer : Strict adherence to PPE (gloves, goggles, lab coats) and engineering controls (fume hoods, local exhaust ventilation) is mandatory due to its severe irritancy to skin, eyes, and respiratory systems . Immediate decontamination via water flushing is required upon exposure . Storage must avoid moisture and incompatible agents (e.g., oxidizers, strong bases) to prevent violent reactions .
Q. How should researchers characterize the purity of this compound?
- Answer : Standard analytical methods include:
- NMR Spectroscopy : To confirm structural integrity (e.g., δ ~3.5 ppm for sulfonyl chloride protons).
- HPLC/GC-MS : For quantifying trace impurities (e.g., hydrolyzed byproducts like sulfonic acids).
- Elemental Analysis : Validates stoichiometric chlorine content .
Q. What are the recommended storage conditions to prevent decomposition?
- Answer : Store in airtight, corrosion-resistant containers (glass or PTFE) under inert gas (N₂/Ar) at 2–8°C. Ensure separation from water sources and oxidizing agents to avoid exothermic decomposition into HCl, SOₓ, and chlorinated byproducts .
Advanced Research Questions
Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?
- Answer : The sulfonyl chloride moiety acts as a strong electrophile, enabling reactions with amines (to form sulfonamides) or alcohols (to form sulfonate esters). Kinetic studies suggest reactivity is pH-dependent, with optimal nucleophilic attack occurring in anhydrous, aprotic solvents (e.g., DCM, THF) .
Q. What strategies mitigate side reactions during sulfonamide synthesis using this compound?
- Answer :
- Temperature Control : Maintain reactions below 0°C to suppress hydrolysis.
- Scavenging Agents : Use molecular sieves to sequester generated HCl.
- Stepwise Addition : Introduce nucleophiles slowly to avoid local overheating .
Q. How can researchers resolve contradictions in reported thermal stability data?
- Answer : Discrepancies arise from varying experimental conditions (e.g., heating rate, atmospheric humidity). Conduct controlled thermogravimetric analysis (TGA) under inert vs. humid atmospheres to map decomposition pathways. Cross-validate with FTIR to identify gaseous byproducts (e.g., HCl at ~2900 cm⁻¹) .
Q. What are the implications of trace water contamination in reactions involving this compound?
- Answer : Hydrolysis generates 2-(3-chlorophenyl)ethanesulfonic acid, reducing reaction yields. Pre-dry solvents (e.g., over MgSO₄) and substrates. Monitor reaction progress via in situ IR (disappearance of S=O stretching at ~1370 cm⁻¹) .
Methodological and Analytical Challenges
Q. Which spectroscopic techniques best quantify degradation products in aged samples?
- Answer :
- Raman Spectroscopy : Detects crystalline sulfonic acid byproducts via distinct S-O vibrational modes.
- LC-MS/MS : Identifies hydrolyzed or oxidized impurities at ppm levels .
Q. How can researchers optimize reaction scalability while maintaining safety?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








